molecular formula C21H23N3O4S2 B15098848 N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15098848
M. Wt: 445.6 g/mol
InChI Key: GZCSGZXGNSBISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1446144-54-8) is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis, and mutations in the FLT3 gene, such as internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with poor prognosis. This compound is characterized by its thieno[2,3-d]pyrimidin-4-one core structure, which serves as a privileged scaffold in kinase inhibitor design. Its primary research value lies in the investigation of FLT3-driven oncogenic signaling pathways. Researchers utilize this inhibitor in in vitro and cell-based assays to study proliferation, apoptosis, and differentiation in AML cell lines harboring FLT3-ITD mutations. By selectively targeting and inhibiting the constitutive activation of FLT3, this compound induces cell cycle arrest and apoptosis in malignant cells, providing a crucial tool for validating FLT3 as a therapeutic target and for exploring mechanisms of resistance to targeted therapies. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H23N3O4S2/c1-6-7-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-11-17(25)22-14-8-15(27-4)10-16(9-14)28-5/h6,8-10H,1,7,11H2,2-5H3,(H,22,25)

InChI Key

GZCSGZXGNSBISN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the dimethoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include alkylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thienopyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analog 1: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Core structure : Dihydropyrimidin-2-yl ring.
  • Substituents :
    • 2,3-Dichlorophenyl group (electron-withdrawing Cl substituents).
    • Methyl group at position 3.
  • Key properties :
    • Molecular weight: 344.21 g/mol.
    • Yield: 80% (indicative of synthetic efficiency).
    • Lower solubility compared to the target compound due to hydrophobic Cl groups.

Structural Analog 2: 2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide ()

  • Core structure: Thieno[3,2-d]pyrimidinone (positional isomer of the target compound’s thieno[2,3-d] system).
  • Substituents: 3,5-Difluorophenyl (electron-withdrawing) on the pyrimidinone. 2,5-Dimethoxyphenyl on the acetamide.
  • Key differences: Fluorine atoms enhance metabolic stability and membrane permeability. Thieno[3,2-d] positional isomerism alters π-π stacking and electronic distribution compared to the target compound’s [2,3-d] configuration .

Structural Analog 3: N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Core structure: Hexahydrobenzothieno[2,3-d]pyrimidinone (partially saturated).
  • Substituents :
    • 4-Ethoxyphenyl (hydrophobic, bulky).
    • 3,5-Dimethylphenyl on acetamide.
  • Key differences :
    • Saturated rings improve metabolic stability but reduce aromatic interactions.
    • Ethoxy group increases lipophilicity compared to the target compound’s methoxy groups .

Comparative Data Table

Compound Name Core Structure Substituents (Pyrimidinone/Acetamide) Molecular Weight (g/mol) Key Features
Target Compound Thieno[2,3-d]pyrimidinone Propenyl / 3,5-dimethoxyphenyl ~490* Enhanced H-bonding (methoxy), flexible propenyl side chain.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-2-yl Methyl / 2,3-dichlorophenyl 344.21 High synthetic yield (80%); hydrophobic Cl groups reduce solubility.
2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3,5-Difluorophenyl / 2,5-dimethoxyphenyl ~500* Fluorine enhances stability; positional isomer affects electronic properties.
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidinone 4-Ethoxyphenyl / 3,5-dimethylphenyl ~505.7 Saturated core improves metabolic stability; ethoxy increases lipophilicity.

*Estimated based on structural analogs.

Research Findings and Implications

  • Bioactivity : Methoxy and fluorine substituents correlate with improved binding to enzymes (e.g., kinases) due to H-bonding and dipole interactions .
  • Solubility : Methoxy groups in the target compound enhance aqueous solubility compared to chlorinated analogs .
  • Synthetic Efficiency : Yields for analogs range from 53% () to 80% (), suggesting room for optimization in the target compound’s synthesis.
  • Crystallography : Hydrogen-bonding patterns () and crystal packing () are influenced by substituent electronic profiles, affecting physicochemical stability.

Q & A

Q. What synthetic routes and characterization methods are typically employed for this compound?

The synthesis involves coupling a thienopyrimidinone scaffold with a substituted acetamide moiety. Key steps include thioether bond formation via nucleophilic substitution and purification by recrystallization. Characterization requires:

  • 1H NMR to confirm substituent integration (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 groups) .
  • Elemental analysis to verify stoichiometry (e.g., %C, %N, %S deviations ≤ 0.1%) .
  • Mass spectrometry (EI-MS or ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 344.21) .

Q. How can researchers assess the compound’s purity during synthesis?

  • High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm is recommended, using a C18 column and gradient elution (e.g., acetonitrile/water).
  • Thermogravimetric Analysis (TGA) monitors decomposition temperatures (e.g., mp 230°C±2°C) .
  • Recrystallization in ethanol or DMSO improves purity, as demonstrated in analogous thienopyrimidine syntheses .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for this compound?

  • Design of Experiments (DoE) with variables like temperature, catalyst loading, and solvent polarity identifies optimal yield/purity trade-offs. For example, flow-chemistry systems enable precise control of reaction parameters (e.g., residence time, mixing efficiency) .
  • Response Surface Methodology (RSM) models interactions between variables, reducing the number of trials required for optimization .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response profiling across multiple cell lines (e.g., cancer vs. normal) clarifies selectivity.
  • Kinase inhibition assays (e.g., CDK2/4/6) with IC50 comparisons validate target engagement. Structural analogs show binding via hydrogen bonding and hydrophobic interactions in CDK active sites .
  • Statistical meta-analysis of published datasets accounts for variability in assay conditions (e.g., pH, serum concentration) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) models binding poses in CDK active sites, prioritizing residues like Asp86 and Lys89 for mutagenesis studies .
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time, with RMSD/RMSF metrics quantifying conformational changes .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Forced degradation studies expose the compound to heat (40–80°C), light (UV-A/B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS identifies degradation products (e.g., hydrolysis of the sulfanylacetamide bond) .
  • Long-term stability is tested in simulated biological fluids (e.g., PBS, plasma) at 37°C, with periodic sampling over 14–28 days .

Methodological Development Questions

Q. How to validate an analytical method for quantifying this compound in formulations?

  • Linearity : Calibration curves (1–100 µg/mL) with R² ≥ 0.995.
  • Precision : Intra-day/inter-day RSD ≤ 2% for retention time and peak area .
  • Accuracy : Spike-recovery tests (80–120%) in matrices like serum or buffer .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA-based) enhance bioavailability.
  • Salt formation with HCl or sodium citrate adjusts pH-dependent solubility .

Data Analysis and Reporting

Q. How should researchers document synthetic protocols for reproducibility?

  • Detailed reaction logs including equivalents, stirring rates, and purification criteria (e.g., ≥95% HPLC purity).
  • Crystallography data (if available) or 2D-NMR assignments (COSY, HSQC) resolve structural ambiguities .

Q. What statistical tools analyze dose-response relationships in pharmacological assays?

  • Nonlinear regression (GraphPad Prism) fits IC50/EC50 curves using a four-parameter logistic model.
  • ANOVA with post-hoc tests (Tukey’s) compares efficacy across treatment groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.